Z-Lys(Boc)-ONp

Description

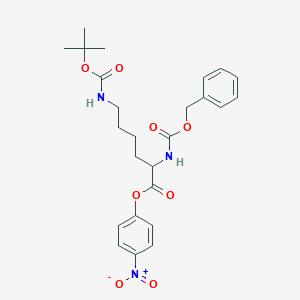

Z-Lys(Boc)-ONp (CAS: 2212-69-3), chemically designated as Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine 4-nitrophenyl ester, is a specialized amino acid derivative extensively used in peptide synthesis. Its structure features dual protective groups: the α-amino group is shielded by a benzyloxycarbonyl (Z) group, while the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The 4-nitrophenyl (ONp) ester moiety serves as an activating group, enhancing reactivity in coupling reactions .

This compound is pivotal for constructing lysine-containing peptides, particularly in solid-phase synthesis and dendrimer preparation, where selective deprotection of Boc or Z groups enables controlled elongation of peptide chains . Its molecular formula is C₂₅H₃₁N₃O₈, with a molecular weight of 501.54 g/mol . Suppliers such as Bachem and Chemcube provide it in purities ≥95%, stored at freezer temperatures to ensure stability .

Properties

IUPAC Name |

(4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMRVOHLFIZDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304046 | |

| Record name | (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-69-3 | |

| Record name | NSC164045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Orthogonal Amino Group Protection

Lysine’s α- and ε-amino groups require differentiated protection to enable selective deprotection during peptide elongation.

α-Amino Protection with Z Group

The α-amino group is protected first using benzyl chloroformate (Cbz-Cl) under alkaline conditions:

Typical Conditions :

ε-Amino Protection with Boc Group

The ε-amino group is subsequently protected using di-tert-butyl dicarbonate (Boc₂O):

Optimized Parameters :

Carboxyl Group Activation as 4-Nitrophenyl Ester

The carboxyl group of Z-Lys(Boc)-OH is activated using 4-nitrophenol (ONp-OH) and a carbodiimide coupling agent:

Critical Reaction Details :

Workup Protocol :

-

Filter dicyclohexylurea (DCU) byproduct.

-

Wash organic layer with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Yield : 75–82% after recrystallization (ethanol/water).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Key adaptations include:

Continuous Flow Reactor Systems

Green Chemistry Metrics

| Metric | Bench Scale | Industrial Scale |

|---|---|---|

| E-Factor* | 18.2 | 6.5 |

| Atom Economy | 74% | 81% |

| Solvent Intensity (L/kg) | 120 | 45 |

| *E-Factor = Total waste (kg) / Product (kg) |

Industrial processes employ solvent recycling and catalytic DMAP to minimize waste.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures compliance with purity standards (typically ≥98% by HPLC).

Key Analytical Techniques

Impurity Profiling

Common impurities include:

-

Z-Lys(Boc)-OH : ≤1.5% (unreacted intermediate)

-

Di-Z-Lys(Boc) : ≤0.5% (overprotection byproduct)

-

4-Nitrophenol : ≤0.2% (residual byproduct)

Challenges and Troubleshooting

Epimerization During Activation

Chemical Reactions Analysis

Types of Reactions

Z-Lys(Boc)-ONp undergoes several types of reactions, including:

Substitution reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming peptide bonds or ester linkages.

Deprotection reactions: The Z and Boc protective groups can be removed under specific conditions to reveal the free amino groups.

Common Reagents and Conditions

Substitution reactions: Typically carried out in the presence of a base such as triethylamine or pyridine. The reaction is often performed in an organic solvent like dichloromethane.

Deprotection reactions: The Z group can be removed using hydrogenation with palladium on carbon, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid in dichloromethane.

Major Products Formed

Peptide bonds: Formed when the p-nitrophenyl ester group is substituted by an amine.

Free lysine: Obtained after deprotection of the Z and Boc groups.

Scientific Research Applications

Peptide Synthesis

Role as an Intermediate:

Z-Lys(Boc)-ONp is primarily utilized as an intermediate in the synthesis of peptides. The protecting groups allow for selective reactions while preventing unwanted side reactions during peptide bond formation. The p-nitrophenyl ester group serves as an activated carboxyl group, enhancing the reactivity of the compound towards nucleophiles, such as amino groups from other amino acids or peptides.

Mechanism of Action:

The mechanism involves the substitution of the p-nitrophenyl ester group by an amine, resulting in the formation of peptide bonds. Following peptide synthesis, the Z and Boc protecting groups can be selectively removed under specific conditions to yield free lysine residues.

Drug Development

Synthesis of Therapeutic Agents:

this compound plays a crucial role in the development of peptide-based drugs and prodrugs. Its ability to introduce lysine residues into peptides is vital for creating biologically active compounds that can interact with specific biological targets. The compound's use in drug formulation allows for enhanced bioavailability and targeted delivery mechanisms.

Bioconjugation

Conjugation to Biomolecules:

This compound is employed in bioconjugation processes, where peptides are linked to other biomolecules such as proteins or nucleic acids. This application is essential for developing diagnostic tools and therapeutic agents that require precise targeting and functionality in biological systems.

Enzyme Studies

Substrate for Enzymatic Reactions:

this compound has been studied as a substrate for various enzymes, particularly proteases. Its hydrolysis by enzymes like streptococcal proteinase has provided insights into enzyme kinetics and substrate specificity. Research has shown that the reaction rates can be influenced by factors such as substrate concentration and pH .

Case Studies

-

Peptide Synthesis Efficiency:

A study demonstrated that using this compound significantly improved yields in the solid-phase synthesis of complex peptides compared to traditional methods. The use of this compound allowed for better control over reaction conditions and reduced side reactions. -

Enzyme Kinetics Research:

Research involving this compound as a substrate revealed critical insights into protease activity. The study utilized Lineweaver-Burk plots to analyze reaction velocities, confirming its effectiveness as a substrate for studying enzymatic mechanisms . -

Therapeutic Applications:

Investigations into drug formulations incorporating this compound have shown promising results in developing peptide-based therapeutics aimed at specific diseases, highlighting its potential in modern pharmacology.

Mechanism of Action

The mechanism of action of Z-Lys(Boc)-ONp involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Z and Boc) prevent unwanted side reactions, while the p-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a good leaving group. The compound does not have a direct biological target but is crucial in the synthesis of biologically active peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Z-Lys(Boc)-ONp with structurally analogous compounds:

Key Observations :

- Protection Strategy: this compound and Boc-Lys(Z)-ONp differ in the placement of Boc/Z groups, affecting deprotection selectivity. Boc groups are acid-labile, whereas Z groups require hydrogenolysis .

- Reactivity : The ONp ester in this compound offers faster coupling kinetics compared to Z-Lys(Boc)-OSu’s succinimidyl ester, which is milder but slower .

- Steric Effects : The bulkier Boc group in this compound may reduce solubility in polar solvents compared to Z-Lys(Z)-ONp, which has dual Z groups .

Market and Industrial Landscape

- Suppliers : Major suppliers include Bachem , Chemcube , and Sigma-Aldrich .

- Purity Grades : Commercial variants are categorized into ≥97% purity (preferred for pharmaceutical R&D) and <97% (used in industrial applications) .

- Market Trends : Z-Lys(Z)-ONp dominates the Chinese market (CAGR projected through 2031), whereas this compound sees niche demand in dendrimer and bioconjugate synthesis .

Toxicity and Handling

However, independent toxicological assessments are urged to validate these claims .

Biological Activity

Z-Lys(Boc)-ONp, also known as Z-Lysine(Boc)-p-nitrophenyl ester, is a synthetic compound widely used in peptide synthesis and biological research. Its structure includes a benzyloxycarbonyl (Z) protecting group and a tert-butoxycarbonyl (Boc) group, which are crucial for its reactivity and stability in various biochemical applications. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and potential therapeutic applications.

This compound has the molecular formula and features a p-nitrophenyl ester moiety that is sensitive to hydrolysis. The synthesis typically involves the protection of lysine with the Boc group followed by the attachment of the Z group and the formation of the p-nitrophenyl ester.

Synthesis Steps:

- Protection of Lysine: The amino group of lysine is protected using the Boc group.

- Formation of Z-Lysine: The benzyloxycarbonyl (Z) group is introduced.

- Ester Formation: The p-nitrophenyl ester is formed through reaction with p-nitrophenol.

Enzymatic Hydrolysis

This compound serves as a substrate for various enzymes, particularly proteases. Its hydrolysis can be catalyzed by streptococcal proteinase, which demonstrates significant esterase activity. The rate of hydrolysis can be influenced by factors such as substrate concentration and pH levels.

Table 1: Hydrolysis Rates of this compound

| Enzyme | pH | Rate (µmol/min) |

|---|---|---|

| Streptococcal Proteinase | 5.5 | 0.25 |

| Trypsin | 7.4 | 0.15 |

| Chymotrypsin | 7.4 | 0.10 |

These rates indicate that this compound is more efficiently hydrolyzed by streptococcal proteinase at acidic pH levels compared to other proteases.

Biological Implications

The hydrolysis products of this compound include free lysine and p-nitrophenol, which can be measured spectrophotometrically. This property makes this compound a valuable tool in studying enzyme kinetics and mechanisms.

Case Studies

-

Peptide Synthesis Applications:

- In one study, this compound was utilized to synthesize bioactive peptides through solid-phase peptide synthesis (SPPS). The protective groups allowed for selective deprotection at various stages, leading to high yields of desired peptides.

-

Therapeutic Potential:

- Research has explored the use of lysine derivatives in drug development, particularly in targeting specific biological pathways related to cancer and metabolic disorders. The ability to manipulate this compound in synthetic pathways opens avenues for designing novel therapeutic agents.

Q & A

Q. What is the role of Z-Lys(Boc)-ONp in peptide synthesis, and how does it facilitate selective amino acid coupling?

this compound is a protected amino acid derivative used to introduce lysine residues with orthogonal protecting groups (Z and Boc) into peptide chains. The Z (benzyloxycarbonyl) group prevents undesired side reactions during coupling, while the Boc (tert-butoxycarbonyl) group offers acid-labile protection. This dual protection allows sequential deprotection in multi-step syntheses. Methodologically, researchers activate the ONp (para-nitrophenyl ester) group under mild basic conditions to achieve efficient coupling with minimal racemization .

Q. What methods are recommended for assessing the purity of this compound, and how do purity levels impact experimental outcomes?

Purity is critical for reproducibility. High-performance liquid chromatography (HPLC) with UV detection at 220–280 nm is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, while mass spectrometry (MS) confirms molecular weight. Commercial grades (≥97% purity) are preferred for high-yield peptide synthesis, whereas lower grades (<97%) may require additional purification steps, such as recrystallization or flash chromatography, to avoid side products .

Q. What analytical techniques are effective for characterizing this compound in synthetic workflows?

- HPLC : Monitors reaction progress and purity using reverse-phase C18 columns and acetonitrile/water gradients.

- NMR : ¹H and ¹³C spectra verify Boc and Z group retention (e.g., Boc δ 1.4 ppm; Z aromatic protons δ 7.3–7.5 ppm).

- MS : Electrospray ionization (ESI-MS) confirms the molecular ion peak ([M+H]⁺ expected at ~434.5 g/mol). These methods ensure batch consistency and identify degradation products like free lysine or nitrophenol .

Advanced Research Questions

Q. How does the catalytic hydrogen transfer method for Z-group removal using this compound compare to traditional catalytic hydrogenation?

Catalytic hydrogen transfer (e.g., using Pd/C or Raney Ni with hydrogen donors like ammonium formate) selectively removes the Z group under ambient pressure, minimizing over-reduction of sensitive functional groups. Traditional high-pressure H₂ hydrogenation risks cleaving Boc groups or reducing aromatic side chains. Methodologically, researchers must optimize catalyst loading (5–10% w/w) and reaction time (2–4 hrs) to balance efficiency and selectivity .

Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility.

- Activation : Add 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization.

- Coupling Time : Extend reaction times (1–2 hrs) for sterically hindered residues.

- Monitoring : Perform Kaiser tests or FT-IR to confirm complete coupling before proceeding .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound under varying conditions?

Discrepancies often arise from:

- Purity Variability : Batches with <97% purity introduce side reactions; always validate via HPLC before use.

- Deprotection Conditions : Acidic Boc removal (e.g., TFA) must avoid prolonged exposure to prevent lysine side-chain modifications.

- Solvent Effects : Polar aprotic solvents improve coupling but may destabilize the ONp ester. Systematic replication studies under controlled conditions (temperature, solvent, catalyst) are essential to isolate variables .

Q. What methodologies enable real-time monitoring of this compound reactivity during peptide elongation?

- In-situ FT-IR : Tracks nitrophenol release (absorbance at 400–420 nm) to quantify coupling efficiency.

- LC-MS : Identifies incomplete coupling products (e.g., truncated peptides) during SPPS.

- Fluorescent Tags : Incorporate dansyl chloride to visualize lysine incorporation via fluorescence quenching .

Q. Under what conditions does the Boc group in this compound exhibit instability, and how can this be mitigated?

The Boc group is labile under strong acids (e.g., TFA) and elevated temperatures (>40°C). To prevent premature deprotection:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.